molecular formula C11H15NO2 B1308549 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine CAS No. 109506-57-2

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine

Cat. No.: B1308549
CAS No.: 109506-57-2
M. Wt: 193.24 g/mol
InChI Key: RLOYMNFEKFOAEL-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine is a chemical compound with the molecular formula C11H15NO2. It is known for its unique structure, which includes a benzodioxepin ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of catechol derivatives with ethylene glycol in the presence of an acid catalyst to form the benzodioxepin ring. This intermediate is then reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydro-2H-1,3-benzoxepin-7-yl)ethanamine
  • 2-(3,4-dihydro-2H-1,4-benzodioxepin-7-yl)ethanamine

Uniqueness

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOYMNFEKFOAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CCN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401940
Record name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109506-57-2
Record name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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